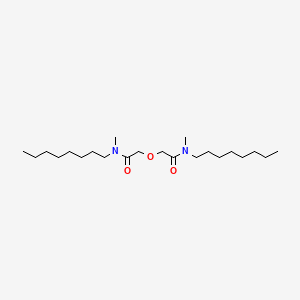

2,2'-Oxybis(N-methyl-N-octylacetamide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2'-Oxybis(N-methyl-N-octylacetamide) is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes both methyl and octyl groups attached to an amino and acetamide moiety. It is used in various scientific and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-Oxybis(N-methyl-N-octylacetamide) typically involves a multi-step process. One common method includes the reaction of N-methylacetamide with octylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-chloro-N-methylacetamide in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2,2'-Oxybis(N-methyl-N-octylacetamide) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2'-Oxybis(N-methyl-N-octylacetamide) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The major products are primary amines and alcohols.

Substitution: The major products are substituted amides and ethers.

Wissenschaftliche Forschungsanwendungen

2,2'-Oxybis(N-methyl-N-octylacetamide) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Wirkmechanismus

The mechanism of action of 2,2'-Oxybis(N-methyl-N-octylacetamide) involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methylacetamide

- Octylamine

- N-methyl-2-pyrrolidone

Comparison

2,2'-Oxybis(N-methyl-N-octylacetamide) is unique due to its dual functional groups, which provide it with distinct chemical properties compared to similar compounds. For example, while N-methylacetamide and octylamine are simpler molecules, the combination of these groups in 2,2'-Oxybis(N-methyl-N-octylacetamide) results in enhanced reactivity and versatility in various applications.

Biologische Aktivität

2,2'-Oxybis(N-methyl-N-octylacetamide), with the chemical formula C22H44N2O3 and CAS number 218783-27-8, is an organic compound characterized by its unique structure comprising two N-methyl-N-octylacetamide groups linked by an ether bridge. This compound has garnered interest for its potential applications in pharmaceuticals and materials science, although specific research on its biological activity remains limited.

The compound's structure influences its chemical behavior and potential biological interactions. It is classified under acetamides and possesses a molar mass of 384.6 g/mol. The ether linkage and the octyl chains are significant in determining its solubility and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C22H44N2O3 |

| Molar Mass | 384.6 g/mol |

| Boiling Point | Predicted: 652.6°C |

| Density | Predicted: 0.910 g/cm³ |

Currently, the mechanism of action of 2,2'-Oxybis(N-methyl-N-octylacetamide) is not well-defined due to a lack of extensive studies. However, compounds with similar structures often exhibit biological activities through various mechanisms:

- Surfactant Properties : Compounds with long alkyl chains typically display surfactant characteristics, which may facilitate interactions with cell membranes.

- Enzyme Inhibition : Similar acetamides have been investigated for their potential to inhibit specific enzymes, influencing biochemical pathways relevant to disease processes.

Biological Activity Studies

Despite the limited direct studies on 2,2'-Oxybis(N-methyl-N-octylacetamide), related compounds have shown various biological activities:

- Antimicrobial Activity : Some acetamides exhibit significant antimicrobial properties, which could be extrapolated to predict similar effects for this compound.

- Anticancer Potential : Research into structurally similar compounds has indicated potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and inhibition of tumor growth.

Case Studies

While specific case studies on 2,2'-Oxybis(N-methyl-N-octylacetamide) are scarce, the following examples from related compounds provide insights into possible biological activities:

- N,N-Dioctylacetamide : This compound has been studied for its surfactant properties and potential as a drug delivery agent due to its ability to enhance membrane permeability.

- N-Methyl-N-decylacetamide : Exhibited enhanced solubility and bioavailability in pharmacological contexts, suggesting that structural modifications can significantly impact biological activity.

Comparative Analysis

A comparison of 2,2'-Oxybis(N-methyl-N-octylacetamide) with structurally similar compounds reveals distinct features that may influence their respective biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2'-Oxybis(N-methyl-N-octylacetamide) | C22H44N2O3 | Ether-linked bis-acetamide |

| N,N-Dioctylacetamide | C18H37N | Strong surfactant properties |

| N-Methyl-N-decylacetamide | C22H45N | Longer alkyl chain; potential for enhanced solubility |

Eigenschaften

IUPAC Name |

N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N2O3/c1-5-7-9-11-13-15-17-23(3)21(25)19-27-20-22(26)24(4)18-16-14-12-10-8-6-2/h5-20H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZNDIBVRLFRSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(C)C(=O)COCC(=O)N(C)CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.